molecular formula C17H20F3NO B2921163 N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097898-56-9

N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2921163
CAS RN: 2097898-56-9
M. Wt: 311.348
InChI Key: BXVSMHXWGXKMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide” is an amide, which is a type of organic compound. The name suggests that it contains a trifluoromethyl group (-CF3) attached to a phenyl group (a variant of benzene), and a methylidene group (=CH2) attached to a cyclohexyl group (a six-membered carbon ring). Amides are commonly found in a wide range of applications, from polymers to pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The trifluoromethyl group could be introduced using various methods of trifluoromethylation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group and the trifluoromethyl group. Amides can participate in a variety of reactions, including hydrolysis and reductions . The trifluoromethyl group can also influence the reactivity of the compound .

Scientific Research Applications

Antibacterial Agents

Compounds with the trifluoromethylphenyl group have been shown to possess significant antibacterial properties . They are effective in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and can prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds can also eradicate preformed biofilms, potentially offering a new avenue for treating bacterial infections that are resistant to conventional antibiotics .

Antimicrobial Research

The trifluoromethylphenyl moiety is a key feature in the design of novel antimicrobial agents. Research indicates that these agents can be more effective than traditional antibiotics like vancomycin, especially against resistant strains of bacteria such as Enterococcus faecium. This suggests that N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide could be a valuable compound in the development of new antimicrobial drugs .

Organic Synthesis

Trifluoromethylphenyl compounds serve as important intermediates in organic synthesis. They are used to create a variety of complex molecules, which can have applications across different fields of chemistry and pharmacology. The versatility of these compounds makes them valuable for synthesizing a wide range of chemical products .

Pharmaceutical Development

The structural features of trifluoromethylphenyl compounds, including N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide, make them candidates for drug development. Their potential low toxicity to human cells and high selectivity factor indicate that they could be developed into drugs with fewer side effects and better efficacy .

Agrochemicals

Compounds with trifluoromethylphenyl groups are also used in the development of agrochemicals. Their properties can be harnessed to create pesticides and herbicides that are more effective and potentially less harmful to the environment. This is crucial for developing sustainable agricultural practices .

Materials Science

The trifluoromethyl group is increasingly important in materials science. It can impart unique properties to materials, such as increased stability and resistance to degradation. This makes N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide a compound of interest for creating new materials with enhanced performance characteristics .

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO/c1-12-2-9-15(10-3-12)21-16(22)11-6-13-4-7-14(8-5-13)17(18,19)20/h4-5,7-8,15H,1-3,6,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVSMHXWGXKMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide

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